molecular formula C16H10ClF3N2OS B2598696 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol CAS No. 1017491-50-7

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

Cat. No.: B2598696
CAS No.: 1017491-50-7
M. Wt: 370.77
InChI Key: NZOFYRYHEORORL-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a chemical compound for research and development applications. The structure features a pyrazole core, a privileged scaffold in medicinal and materials chemistry, substituted with a phenylthioether linkage at the 4-position, a phenyl ring at the 2-position, and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group is a common strategy in drug discovery to enhance metabolic stability, membrane permeability, and overall lipophilicity . The phenol group at the 3-position offers a handle for further chemical modification or potential coordination in metal-organic frameworks (MOFs). Pyrazole-carboxylic acid derivatives are recognized as versatile molecular platforms for constructing metal complexes with applications in environmental sensing and optoelectronic devices . As a building block, this compound may be of interest in developing novel active pharmaceutical ingredients (APIs) or advanced functional materials. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's identity and purity and for complying with all applicable local and national safety and regulatory guidelines.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c17-10-6-8-12(9-7-10)24-13-14(16(18,19)20)21-22(15(13)23)11-4-2-1-3-5-11/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNAQEUKOZMOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the use of phenylhydrazine or a similar reagent to introduce the phenyl group onto the pyrazole ring.

    Substitution with the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the chlorophenylsulfanyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenylsulfanyl chloride or a similar reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.

    Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Affecting gene expression: Influencing the expression of specific genes involved in disease processes or cellular functions.

Comparison with Similar Compounds

Research Findings and Therapeutic Potential

  • Antimicrobial Activity : Compound 4 (4-(4-chlorophenyl)-thiazole derivative) demonstrates antimicrobial properties, suggesting that the target pyrazole derivative may share similar bioactivity due to structural similarities .
  • Crystallographic Tools : The use of SHELX software () and ORTEP-3 () for structural refinement confirms the reliability of conformational analyses for these compounds.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Structure Substituents Bioactivity Notes
Target Compound Pyrazole-3-ol 4-Cl-Ph-S, 5-CF₃, 2-Ph Potential antimicrobial
Compound 4 () Thiazole 4-Cl-Ph, 5-F-Ph, triazolyl Antimicrobial
CAS 96145-98-1 () Pyrazole-3-ol 5-CF₃, 2-Ph N/A (simpler analog)

Table 2: Crystallographic Parameters

Compound Space Group Halogen Substituent Packing Adjustment
Compound 4 (Cl) $ P\overline{1} $ Chlorine Moderate
Compound 5 (F/Br) $ P\overline{1} $ Fluorine/Bromine Minor/Major

Biological Activity

The compound 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClF3N2SC_{18}H_{14}ClF_3N_2S, with a molecular weight of approximately 414.90 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a chlorophenylsulfanyl moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study showed that certain pyrazole analogs displayed potent inhibitory activity against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM . The mechanism involves the inhibition of specific kinases and growth factor receptors.

Anti-inflammatory Activity

This compound has demonstrated promising anti-inflammatory effects. In vitro studies have shown that it can stabilize human red blood cell membranes, indicating its potential to reduce inflammation by inhibiting the release of pro-inflammatory mediators . The compound's structure allows it to interact with cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains. For example, one study reported that related pyrazolone compounds had minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar activity could be expected from this compound.

The biological activities of this compound are primarily attributed to its ability to inhibit key enzymes involved in disease processes:

  • Kinase Inhibition : The presence of the trifluoromethyl group enhances the binding affinity to ATP-binding sites on kinases, leading to reduced tumor cell proliferation.
  • Enzyme Interaction : The chlorophenylsulfanyl group may facilitate interactions with cyclooxygenase enzymes, reducing inflammatory responses by inhibiting prostaglandin synthesis.
  • Membrane Stabilization : The compound's ability to stabilize cell membranes helps prevent the release of inflammatory mediators during cellular stress.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntitumorIC50 values for MCF-7 cells at 0.08 µM
Anti-inflammatoryMembrane stabilization observed; effective in HRBC assay
AntimicrobialMIC of 6.25 µg/mL against S. aureus

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol?

  • Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For example:

Pyrazole Core Formation : React phenylhydrazine with a trifluoromethyl-substituted diketone to form the pyrazole ring.

Sulfanyl Group Introduction : Use nucleophilic aromatic substitution (SNAr) with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the final product.

  • Validation : Confirm regioselectivity via 1H NMR^1 \text{H NMR} (e.g., pyrazole proton at δ 6.8–7.2 ppm) and 19F NMR^{19} \text{F NMR} (CF₃ group at δ -60 to -65 ppm) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Crystallization : Grow crystals via slow evaporation in ethanol or dichloromethane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring a data-to-parameter ratio > 10:1 to avoid overfitting .
    • Key Metrics :
ParameterValue (Example)
R factor≤ 0.08
wR factor≤ 0.20
C–C bond precision±0.013 Å

Advanced Research Questions

Q. How can conformational flexibility of the sulfanyl-phenyl group impact crystallographic data interpretation?

  • Methodology : Analyze torsion angles (e.g., C4–S1–C6–C7) using ORTEP-3 to visualize thermal ellipsoids and assess rotational freedom .
  • Case Study : In related pyrazole-thioether derivatives, torsion angles near 90° indicate orthogonal alignment of the sulfanyl-phenyl group relative to the pyrazole plane, stabilizing π-stacking interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituent positioning?

  • Methodology :

NMR vs. XRD : Compare 1H-1H NOESY^1 \text{H-}^1 \text{H NOESY} correlations (proximity of aromatic protons) with XRD-derived atomic coordinates.

DFT Calculations : Optimize geometry using Gaussian (B3LYP/6-31G*) and compare bond lengths/angles with experimental XRD data .

  • Example : Discrepancies in trifluoromethyl orientation may arise from dynamic disorder in XRD; refine using PART instructions in SHELXL .

Q. How does the trifluoromethyl group influence intermolecular interactions in the solid state?

  • Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify F⋯H and F⋯π contacts.
  • Findings : The CF₃ group enhances packing efficiency via C–F⋯H–C (2.3–2.5 Å) and F⋯π (3.0–3.2 Å) interactions, as seen in analogs like 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .

Q. What are the challenges in assessing bioactivity due to the compound’s hydrolytic stability?

  • Methodology :

Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS.

Metabolite Identification : Hydrolysis of the sulfanyl group may yield 4-chlorothiophenol; confirm with LC-QTOF .

  • Mitigation : Stabilize via co-crystallization with cyclodextrins or formulation in lipid nanoparticles.

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